molecular formula C7H16N2 B1627651 (2-Methylcyclohexyl)hydrazine CAS No. 45659-67-4

(2-Methylcyclohexyl)hydrazine

Cat. No.: B1627651
CAS No.: 45659-67-4
M. Wt: 128.22 g/mol
InChI Key: HGUXYOWDRGZHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylcyclohexyl)hydrazine is an organic compound with the molecular formula C7H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

    Reaction with Hydrazine Hydrate: 2-Methylcyclohexanone is reacted with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of this compound.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that hydrazine derivatives possess significant anticancer properties. A study highlighted the potential of (2-Methylcyclohexyl)hydrazine as a precursor for synthesizing biologically active compounds that exhibit cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties : Another investigation focused on the synthesis of hydrazine derivatives, including this compound, which demonstrated promising antimicrobial activity against various bacterial strains. This opens avenues for developing new antimicrobial agents .

Material Science Applications

  • Polymeric Materials : this compound can be utilized in the production of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in high-temperature applications .
  • Energy Storage Systems : The compound has been explored as a component in energy storage technologies, particularly in lithium-ion batteries. Studies have indicated that hydrazine derivatives can enhance the electrochemical performance of battery electrodes, leading to higher efficiency and capacity .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines when used as a precursor for synthesized compounds.
Energy StorageEnhanced electrochemical performance in lithium-ion batteries when incorporated into electrode materials.
Antimicrobial PropertiesExhibited promising antimicrobial activity against various bacterial strains, suggesting potential for new drug development.

Environmental and Safety Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity and environmental impact. Hydrazines are known to be hazardous, with potential carcinogenic effects observed in animal studies . Therefore, handling and usage protocols must adhere to safety regulations to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The hydrazine group can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylhydrazine: Similar structure but lacks the methyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl group.

    Benzylhydrazine: Contains a benzyl group instead of a cyclohexyl group.

Uniqueness

(2-Methylcyclohexyl)hydrazine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties

Biological Activity

(2-Methylcyclohexyl)hydrazine is a hydrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Hydrazines

Hydrazines, characterized by the presence of the hydrazine functional group (NHNH-NH-NH-), are known for their diverse biological activities. They can exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects due to their ability to form reactive intermediates that interact with cellular macromolecules .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Intermediate Formation : Hydrazines can undergo metabolic transformations leading to reactive species that bind to proteins and nucleic acids, potentially altering cellular functions .
  • Inhibition of Enzymatic Pathways : Some hydrazines act as inhibitors of key enzymes involved in cancer progression, such as Focal Adhesion Kinase (FAK), which is crucial for cell migration and proliferation .
  • Antioxidant Properties : Certain hydrazine derivatives exhibit antioxidant activities, which may protect against oxidative stress-related damage in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The structure-activity relationship indicates that modifications in the hydrazine moiety can enhance these effects.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (breast cancer)TBDFAK inhibition
4-Arylaminopyrimidine hydrazoneTPC-1 (thyroid cancer)0.113FAK inhibition

Antimicrobial Activity

Hydrazones derived from hydrazines have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have explored the biological activity of hydrazines and their derivatives:

  • Case Study on Anticancer Activity : A study investigating a series of hydrazone derivatives showed that specific structural modifications significantly increased antiproliferative activity against MCF7 cells. The optimal compound exhibited an IC50 value as low as 3.3 nM, indicating potent anticancer properties .
  • Metabolic Activation and Toxicity : Research has indicated that the metabolism of hydrazines can lead to the formation of toxic intermediates. For example, cytochrome P450 enzymes can convert hydrazines into reactive species that cause DNA damage, highlighting both therapeutic potential and toxicity risks associated with these compounds .

Properties

IUPAC Name

(2-methylcyclohexyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUXYOWDRGZHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600289
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45659-67-4
Record name (2-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylcyclohexyl)hydrazine
Reactant of Route 2
(2-Methylcyclohexyl)hydrazine
Reactant of Route 3
(2-Methylcyclohexyl)hydrazine
Reactant of Route 4
(2-Methylcyclohexyl)hydrazine
Reactant of Route 5
(2-Methylcyclohexyl)hydrazine
Reactant of Route 6
(2-Methylcyclohexyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.